![molecular formula C16H20F3N3O5S B2641421 N1-((1-(methylsulfonyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide CAS No. 1234886-59-9](/img/structure/B2641421.png)
N1-((1-(methylsulfonyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves complex organic reactions. For instance, the synthesis of 1-Methyl-4-(piperidin-4-yl)-piperazine involves the dissolution of the residue in hydrochloric acid, extraction with ethyl acetate, and basification with a 48% aqueous solution of sodium hydroxide . Another example is the in situ reduction of Schiff’s base of 5,6-dimethoxy indanone and 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one in the presence of Ti(OiPr) 4 and NaBH 3 CN .Applications De Recherche Scientifique
1. Potential Neurological ImpactThe structure of the compound bears resemblance to molecules that have been studied for their neurological effects. For instance, MPTP, a neurotoxin structurally similar to certain piperidine derivatives, has been found to induce parkinsonism in humans by selectively damaging cells in the substantia nigra, a region of the brain critical for the control of movements (Langston et al., 1983). This indicates the potential neurological implications of structurally related compounds, warranting further investigation into the specific effects of "N1-((1-(methylsulfonyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide."
2. Pharmacokinetics and Metabolism
Research on compounds with similar structures has shed light on their metabolism and pharmacokinetics. For instance, studies on SB-649868, a novel orexin 1 and 2 receptor antagonist with a piperidine substructure, have detailed its metabolism, identifying principal circulating components and the main routes of metabolism, which involved extensive oxidation processes (Renzulli et al., 2011). Similar metabolic pathways may be relevant to the compound , highlighting the need for detailed pharmacokinetic and metabolic profiling.
3. Antioxidant Properties
Compounds containing methylsulfonyl groups have been studied for their antioxidant properties. Methylsulfonylmethane (MSM), for instance, has been shown to reduce oxidative stress in humans, indicating the potential antioxidant capacity of similar compounds (Nakhostin-Roohi et al., 2013). Given the presence of a methylsulfonyl group in the compound of interest, exploring its antioxidant properties could be a significant area of research.
Propriétés
IUPAC Name |
N-[(1-methylsulfonylpiperidin-4-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3N3O5S/c1-28(25,26)22-8-6-11(7-9-22)10-20-14(23)15(24)21-12-2-4-13(5-3-12)27-16(17,18)19/h2-5,11H,6-10H2,1H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWKYTHOANIUOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-(methylsulfonyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.